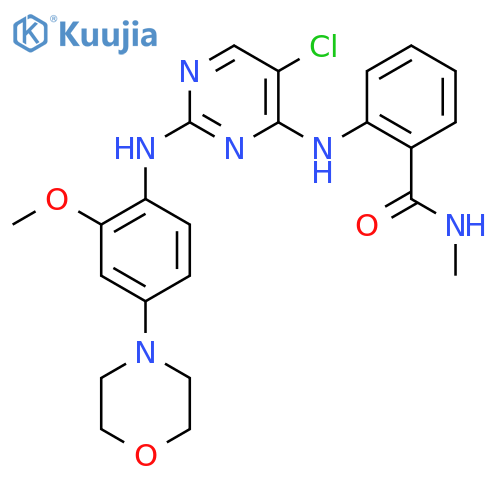

Cas no 1042432-58-5 (2-(5-chloro-2-{4-(morpholin-4-yl)phenylamino}pyrimidin-4-yl)amino-N-methylbenzamide)

1042432-58-5 structure

商品名:2-(5-chloro-2-{4-(morpholin-4-yl)phenylamino}pyrimidin-4-yl)amino-N-methylbenzamide

CAS番号:1042432-58-5

MF:C23H25ClN6O3

メガワット:468.936003446579

MDL:MFCD28137549

CID:2112554

PubChem ID:44526801

2-(5-chloro-2-{4-(morpholin-4-yl)phenylamino}pyrimidin-4-yl)amino-N-methylbenzamide 化学的及び物理的性質

名前と識別子

-

- 2-[[5-chloro-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylBenzamide

- 2-((5-Chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide

- TAE226

- 2-({5-Chloro-2-[(2-Methoxy-4-Morpholin-4-Ylphenyl)amino]pyrimidin-4-Yl}amino)-N-Methylbenzamide

- C23H25ClN6O3

- 2-((5-CHLORO-2-((2-METHOXY-4-MORPHOLINOPHENYL)-AMINO)PYRIMIDIN-4-YL)AMINO)-N-METHYLBENZAMIDE

- 2-({5-Chloro-2-[2-methoxy-4-(morpholin-4-yl)anilino]pyrimidin-4-yl}amino)-N-methylbenzamide

- 2-[5-chloro-2-(2-methoxy-4

- 2-(5-chloro-2-{4-(morpholin-4-yl)phenylamino}pyrimidin-4-yl)amino-N-methylbenzamide

-

- MDL: MFCD28137549

- インチ: 1S/C23H25ClN6O3/c1-25-22(31)16-5-3-4-6-18(16)27-21-17(24)14-26-23(29-21)28-19-8-7-15(13-20(19)32-2)30-9-11-33-12-10-30/h3-8,13-14H,9-12H2,1-2H3,(H,25,31)(H2,26,27,28,29)

- InChIKey: UYJNQQDJUOUFQJ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=NC(=NC=1NC1C=CC=CC=1C(NC)=O)NC1C=CC(=CC=1OC)N1CCOCC1

計算された属性

- せいみつぶんしりょう: 438.157

- どういたいしつりょう: 438.157

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 8

- 重原子数: 33

- 回転可能化学結合数: 7

- 複雑さ: 625

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 101

2-(5-chloro-2-{4-(morpholin-4-yl)phenylamino}pyrimidin-4-yl)amino-N-methylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A986434-1g |

2-((5-Chloro-2-((4-morpholinophenyl)amino)pyrimidin-4-yl)amino)-N-methylbenzamide |

1042432-58-5 | 98% | 1g |

$1924.0 | 2024-04-15 | |

| Enamine | EN300-253441-0.1g |

2-[(5-chloro-2-{[4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]-N-methylbenzamide |

1042432-58-5 | 95% | 0.1g |

$964.0 | 2024-06-19 | |

| Enamine | EN300-253441-1.0g |

2-[(5-chloro-2-{[4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]-N-methylbenzamide |

1042432-58-5 | 95% | 1g |

$0.0 | 2023-06-06 | |

| 1PlusChem | 1P00HARY-50mg |

2-((5-Chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)-n-methylbenzamide |

1042432-58-5 | 95% | 50mg |

$1051.00 | 2023-12-26 | |

| Enamine | EN300-253441-0.05g |

2-[(5-chloro-2-{[4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]-N-methylbenzamide |

1042432-58-5 | 95% | 0.05g |

$800.0 | 2024-06-19 | |

| 1PlusChem | 1P00HARY-100mg |

2-((5-Chloro-2-((2-methoxy-4-morpholinophenyl)amino)pyrimidin-4-yl)amino)-n-methylbenzamide |

1042432-58-5 | 95% | 100mg |

$1254.00 | 2023-12-26 |

2-(5-chloro-2-{4-(morpholin-4-yl)phenylamino}pyrimidin-4-yl)amino-N-methylbenzamide 関連文献

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

1042432-58-5 (2-(5-chloro-2-{4-(morpholin-4-yl)phenylamino}pyrimidin-4-yl)amino-N-methylbenzamide) 関連製品

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1042432-58-5)2-(5-chloro-2-{4-(morpholin-4-yl)phenylamino}pyrimidin-4-yl)amino-N-methylbenzamide

清らかである:99%

はかる:1g

価格 ($):1732.0